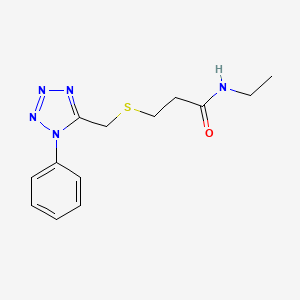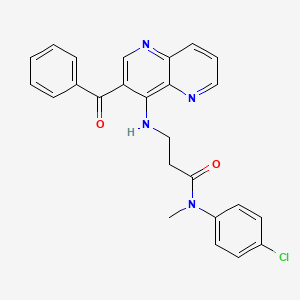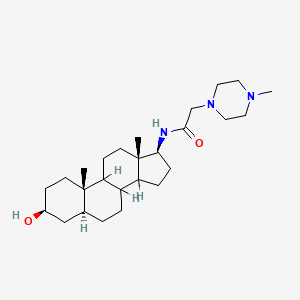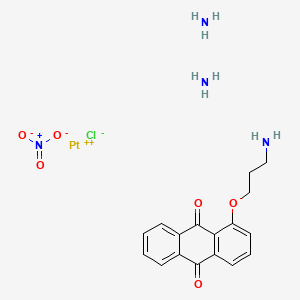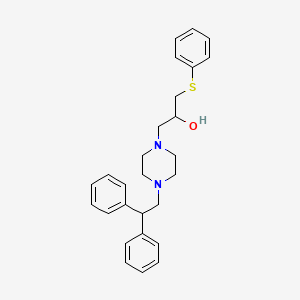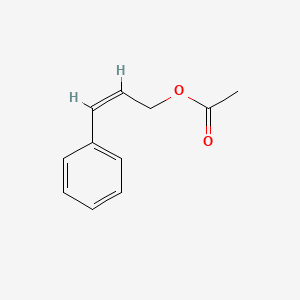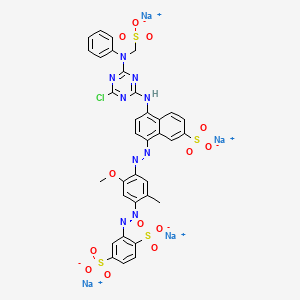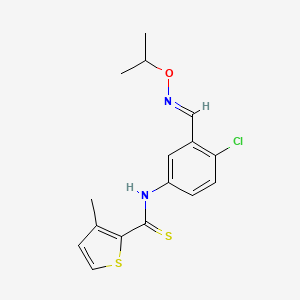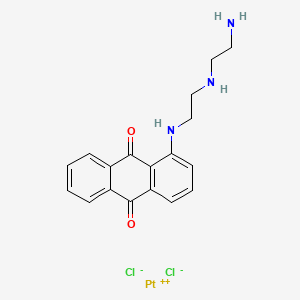
((2-((2-(Anthraquinon-1-ylamino)ethyl)amino)ethyl)amine-N,N')dichloroplatinum(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-((2-(Anthraquinon-1-ylamino)ethyl)amino)ethyl)amine-N,N’)dichloroplatinum(II): is a complex compound that combines the properties of anthraquinone and platinum Anthraquinone is a hydrocarbon known for its applications in dyes and pigments, while platinum is a precious metal widely used in catalysis and medicine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2-((2-(Anthraquinon-1-ylamino)ethyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) typically involves the following steps:
Preparation of Anthraquinon-1-ylamine: This involves the reduction of anthraquinone to anthraquinon-1-ylamine using a suitable reducing agent.
Formation of the Intermediate: The anthraquinon-1-ylamine is then reacted with ethylenediamine to form the intermediate compound.
Complexation with Platinum: The intermediate is then reacted with a platinum(II) chloride complex under controlled conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions:
Oxidation: The anthraquinone moiety can undergo oxidation reactions, which may alter its electronic properties and reactivity.
Reduction: Reduction reactions can convert the anthraquinone moiety to its corresponding hydroquinone form.
Substitution: The platinum center can participate in substitution reactions, where ligands around the platinum are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using various halides or phosphines under controlled conditions.
Major Products:
Oxidation: Products may include oxidized forms of the anthraquinone moiety.
Reduction: Reduced forms of the anthraquinone moiety, such as hydroquinone derivatives.
Substitution: New platinum complexes with different ligands.
科学的研究の応用
Chemistry:
Catalysis: The platinum center in the compound can act as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology:
DNA Intercalation: The anthraquinone moiety can intercalate into DNA, making the compound useful in studying DNA interactions and potentially in developing anticancer agents.
Medicine:
Anticancer Research: Due to its ability to interact with DNA and its platinum content, the compound is being investigated for its potential as an anticancer agent.
Industry:
Dye and Pigment Production: The anthraquinone moiety can be used in the synthesis of dyes and pigments for various industrial applications.
作用機序
The mechanism of action of ((2-((2-(Anthraquinon-1-ylamino)ethyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) involves several key steps:
DNA Intercalation: The anthraquinone moiety intercalates into the DNA, disrupting its structure and function.
Platinum Binding: The platinum center binds to DNA, forming cross-links that inhibit DNA replication and transcription.
Cellular Pathways: These interactions trigger cellular pathways leading to apoptosis (programmed cell death), making the compound a potential anticancer agent.
類似化合物との比較
Cisplatin: A well-known platinum-based anticancer drug that also forms DNA cross-links.
Mitoxantrone: An anthraquinone-based anticancer drug that intercalates into DNA.
Doxorubicin: Another anthraquinone-based drug with DNA intercalation properties.
Uniqueness:
Combination of Anthraquinone and Platinum: Unlike other compounds, ((2-((2-(Anthraquinon-1-ylamino)ethyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) combines the properties of both anthraquinone and platinum, potentially offering synergistic effects in its applications.
特性
CAS番号 |
131012-13-0 |
|---|---|
分子式 |
C18H19Cl2N3O2Pt |
分子量 |
575.3 g/mol |
IUPAC名 |
1-[2-(2-aminoethylamino)ethylamino]anthracene-9,10-dione;platinum(2+);dichloride |
InChI |
InChI=1S/C18H19N3O2.2ClH.Pt/c19-8-9-20-10-11-21-15-7-3-6-14-16(15)18(23)13-5-2-1-4-12(13)17(14)22;;;/h1-7,20-21H,8-11,19H2;2*1H;/q;;;+2/p-2 |
InChIキー |
AEYMQJCSZZIUDN-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCNCCN.[Cl-].[Cl-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



